molecular formula C11H7BrClNO B11838816 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone

Cat. No.: B11838816
M. Wt: 284.53 g/mol
InChI Key: DNSUAQGSTLIVHS-UHFFFAOYSA-N
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Description

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .

Preparation Methods

The synthesis of 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone typically involves the functionalization of the quinoline scaffold. One common method includes the reaction of 7-bromo-2-chloroquinoline with ethanone under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the process . Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:

    2-Chloroquinoline: Known for its antimalarial properties.

    7-Bromoquinoline: Studied for its antimicrobial activities.

    4-Quinolinone: Investigated for its anticancer potential.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-(7-bromo-2-chloroquinolin-4-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-5-11(13)14-10-4-7(12)2-3-8(9)10/h2-5H,1H3

InChI Key

DNSUAQGSTLIVHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC2=C1C=CC(=C2)Br)Cl

Origin of Product

United States

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